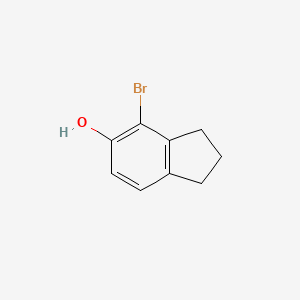

4-bromo-2,3-dihydro-1H-inden-5-ol

Beschreibung

4-Bromo-2,3-dihydro-1H-inden-5-ol (C₉H₉BrO) is a bicyclic aromatic compound featuring a hydroxyl group at position 5 and a bromine atom at position 4 of the indene scaffold. Its molecular structure is defined by the SMILES string C1CC2=C(C1)C(=C(C=C2)O)Br and InChIKey NMWFAWHBBFZSNR-UHFFFAOYSA-N . The compound’s collision cross-section data, such as 212.99 Ų for [M+H]⁺, suggests a compact molecular geometry, which may influence its solubility and reactivity . Bromination enhances crystallographic utility, as seen in studies where bromine aids in resolving stereochemical ambiguities via X-ray diffraction .

Eigenschaften

IUPAC Name |

4-bromo-2,3-dihydro-1H-inden-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-9-7-3-1-2-6(7)4-5-8(9)11/h4-5,11H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWFAWHBBFZSNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C(=C(C=C2)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Sequence and Conditions

The synthesis involves:

-

Alkoxide-mediated cyclization : Starting with a substituted indane precursor, sodium ethoxide (NaOC₂H₅) facilitates ring formation at 64% yield under heating for 3.5 hours.

-

Hydrolysis and purification : Potassium hydroxide (KOH) in a tetrahydrofuran/water/acetic acid system achieves 89% yield after 12 hours at 25°C.

-

Thermal dehydration : Heating to 165°C removes water, yielding 81% of the intermediate.

-

Bromination : Thionyl chloride (SOCl₂) activates hydroxyl groups for subsequent bromine substitution (0.75 hours under heating).

-

Friedel-Crafts alkylation : Aluminum chloride (AlCl₃) in carbon disulfide (CS₂) mediates electrophilic aromatic substitution over 3 hours at elevated temperatures (93% yield).

-

Reductive stabilization : Sodium borohydride (NaBH₄) in ethanol reduces reactive intermediates to the final alcohol (98% yield at 25°C over 2 hours).

Table 1: Optimized Conditions for Multi-Step Synthesis

| Step | Reagent/Catalyst | Solvent System | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | NaOC₂H₅ | - | Heating | 3.5h | 64% |

| 2 | KOH | THF/H₂O/AcOH | 25°C | 12h | 89% |

| 3 | - | - | 165°C | - | 81% |

| 4 | SOCl₂ | - | Heating | 0.75h | - |

| 5 | AlCl₃ | CS₂ | Heating | 3h | 93% |

| 6 | NaBH₄ | Ethanol | 25°C | 2h | 98% |

Regioselective Bromination Strategies

Achieving bromination at the 4-position of the indane ring while maintaining the 5-hydroxyl group requires precise control. Two approaches are theorized based on analogous systems:

Directed Ortho-Metalation (DoM)

Electrophilic Aromatic Substitution

-

Activation : Lewis acids like FeBr₃ enhance electrophilicity of bromine sources (e.g., Br₂).

-

Solvent effects : Polar aprotic solvents (e.g., dichloromethane) improve regioselectivity by stabilizing transition states.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR : Key signals include δ 7.2–7.4 ppm (aromatic H), δ 4.8–5.1 ppm (hydroxyl proton), and δ 2.6–3.1 ppm (dihydroindene protons).

-

IR : Broad O-H stretch (3200–3400 cm⁻¹) and C-Br vibration (550–600 cm⁻¹).

Challenges and Limitations

-

Isomer separation : Co-elution of 4-bromo and 5-bromo isomers necessitates advanced chromatographic methods.

-

Acid sensitivity : The 5-hydroxyl group may undergo dehydration under strong acidic conditions, requiring neutralization with aqueous ammonia post-reaction.

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Types of Reactions

4-bromo-2,3-dihydro-1H-inden-5-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-bromo-2,3-dihydro-1H-inden-5-one.

Reduction: The compound can be reduced to remove the bromine atom, yielding 2,3-dihydro-1H-inden-5-ol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

Oxidation: 4-bromo-2,3-dihydro-1H-inden-5-one

Reduction: 2,3-dihydro-1H-inden-5-ol

Substitution: Various substituted indene derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Intermediate in Drug Synthesis

4-Bromo-2,3-dihydro-1H-inden-5-ol is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its structure is conducive to forming indole derivatives, which are essential in developing numerous synthetic drug molecules. These derivatives exhibit a wide range of biological activities, including:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

Research indicates that indole derivatives can interact with multiple biological targets, leading to diverse pharmacological effects .

2. Retinoic Acid Receptor Agonists

Recent studies have focused on synthesizing novel indene-derived retinoic acid receptor α (RARα) agonists using 4-bromo-2,3-dihydro-1H-inden-5-ol as a precursor. These compounds have shown moderate RARα binding activity and significant antiproliferative effects in cell assays.

Synthetic Methodologies

Several synthetic routes for 4-bromo-2,3-dihydro-1H-inden-5-ol have been documented:

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Acid-Catalyzed Synthesis | 4-bromo-1-indanol, p-toluenesulfonic acid | Reflux in toluene for 1 hour | ~85% |

| Enzymatic Resolution | Burkholderia cepacia lipase | Kinetic transesterification at 35 °C | High ee |

These methodologies highlight the compound's versatility and importance in organic synthesis.

The compound demonstrates significant biological activity attributed to its structural features similar to indole derivatives. Interaction studies suggest that it may bind to various biological receptors with high affinity, modulating biochemical pathways involved in disease processes .

Case Studies

Case Study 1: Anticancer Activity

A series of experiments demonstrated that derivatives synthesized from 4-bromo-2,3-dihydro-1H-inden-5-ol exhibited potent anticancer properties. The compounds were tested against various cancer cell lines, showing IC50 values in the low micromolar range.

Case Study 2: Antimicrobial Properties

Another study investigated the antimicrobial activity of several indole derivatives synthesized from this compound. The results indicated effective inhibition against both Gram-positive and Gram-negative bacteria, showcasing its potential as a lead compound for new antimicrobial agents .

Wirkmechanismus

The mechanism of action of 4-bromo-2,3-dihydro-1H-inden-5-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group play crucial roles in its binding affinity and specificity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Functional Group Variations

5-Amino-4-bromo-2,3-dihydro-1H-indene

- Molecular Formula : C₉H₉BrN (vs. C₉H₉BrO for the target compound).

- Key Differences : Replacement of the hydroxyl group with an amine (-NH₂) reduces polarity and alters hydrogen-bonding capacity. This substitution may enhance lipophilicity, impacting bioavailability. The compound’s CAS number (676265-54-6) and PubChem CID (53418045) differentiate it from the hydroxylated analog .

5-Bromo-1H-inden-2(3H)-one

- Molecular Formula : C₉H₇BrO.

- Key Differences : The hydroxyl group is replaced by a ketone (=O) at position 2. This increases electrophilicity, making the compound more reactive in nucleophilic additions. The molecular weight (211.06 g/mol) is slightly lower due to the absence of two hydrogen atoms .

Halogen Substitution Patterns

5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

- Molecular Formula : C₉H₆BrFO.

- The bromine-fluorine synergy may enhance binding affinity in biological targets .

2,2-Difluoro-2,3-dihydro-1H-inden-5-ol

Stereochemical Considerations

Enantiomers of brominated dihydroindenols, such as (1S)-5-bromo-2,3-dihydro-1H-inden-1-ol and its (1R)-counterpart, exhibit distinct biological activities. Enzymatic resolution using Burkholderia cepacia lipase has been employed to isolate enantiomerically pure forms, highlighting the importance of stereochemistry in drug design . Controversies persist in assigning configurations to analogs like (S)-4-bromo-2,3-dihydro-1H-inden-1-ol, underscoring the need for advanced crystallographic techniques (e.g., SHELX programs) .

Data Tables

Table 1: Molecular Properties of Selected Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Feature(s) |

|---|---|---|---|---|

| 4-Bromo-2,3-dihydro-1H-inden-5-ol | C₉H₉BrO | 213.07 | -OH, -Br | Compact collision cross-section |

| 5-Amino-4-bromo-2,3-dihydro-1H-indene | C₉H₉BrN | 212.08 | -NH₂, -Br | Enhanced lipophilicity |

| 5-Bromo-1H-inden-2(3H)-one | C₉H₇BrO | 211.06 | =O, -Br | Electrophilic reactivity |

| 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one | C₉H₆BrFO | 229.05 | =O, -Br, -F | Electron-withdrawing stabilization |

Table 2: Analytical Techniques for Structural Elucidation

Research Findings and Implications

- Synthetic Routes : Analogs like 5-bromo-4-fluoro derivatives are synthesized via halogenation under controlled conditions (e.g., acetonitrile at 85°C), with potassium carbonate as a base .

- Biological Relevance : Bromine’s position and stereochemistry influence interactions with biological targets. For instance, 4-bromo substitution in the target compound may enhance binding to hydrophobic enzyme pockets compared to 5-bromo isomers .

Biologische Aktivität

4-Bromo-2,3-dihydro-1H-inden-5-ol is an organic compound characterized by its molecular formula . It is a derivative of indene, featuring a bromine atom and a hydroxyl group, which contribute to its unique biological properties. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

The biological activity of 4-bromo-2,3-dihydro-1H-inden-5-ol is largely attributed to its ability to interact with various molecular targets in biological systems. The presence of the bromine atom and hydroxyl group enhances its binding affinity to enzymes and receptors, potentially modulating their activity. This compound may also participate in redox reactions, influencing cellular signaling pathways and processes.

Antimicrobial Properties

Research indicates that 4-bromo-2,3-dihydro-1H-inden-5-ol exhibits notable antimicrobial activity. A study highlighted its effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 μM against Staphylococcus aureus and Enterococcus faecalis . The bactericidal action is believed to involve the inhibition of protein synthesis and nucleic acid production.

Anticancer Potential

The compound's anticancer properties are under investigation, with preliminary findings suggesting that it may inhibit the proliferation of certain cancer cell lines. The exact mechanism remains to be fully elucidated; however, it is hypothesized that the compound may induce apoptosis through modulation of specific signaling pathways .

Study on Antimicrobial Activity

In a recent study published in MDPI , researchers evaluated the antimicrobial efficacy of various brominated compounds, including 4-bromo-2,3-dihydro-1H-inden-5-ol. The findings indicated that this compound demonstrated significant activity against resistant strains of bacteria, outperforming several conventional antibiotics in terms of both MIC values and biofilm inhibition .

Research on Anticancer Effects

A separate investigation focused on the anticancer effects of 4-bromo-2,3-dihydro-1H-inden-5-ol on breast cancer cell lines. The results showed that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting its potential as a lead compound for further drug development.

Comparative Analysis

To better understand the unique properties of 4-bromo-2,3-dihydro-1H-inden-5-ol, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2,3-Dihydro-1H-Inden-5-ol | Lacks bromine | Lesser reactivity; weaker biological effects |

| 4-Bromo-Indene | Lacks hydroxyl group | Different solubility and reactivity |

| 4-Bromo-2,3-Dihydro-Inden-1-ol | Hydroxyl group at a different position | Different chemical properties; varied biological effects |

This table illustrates how the presence or absence of specific functional groups can significantly influence the biological activity and chemical reactivity of related compounds.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-bromo-2,3-dihydro-1H-inden-5-ol, and how are reaction conditions optimized for yield and purity?

- Methodological Answer : The synthesis typically involves reducing a brominated indenone precursor (e.g., 4-bromo-2,3-dihydro-1H-inden-1-one) using sodium borohydride (NaBH₄) in alcohol solvents under inert conditions. Key parameters include solvent choice (e.g., methanol or ethanol), reaction temperature (0–25°C), and reaction time (2–6 hours). Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completion and minimize side products. Post-reduction purification often employs column chromatography or recrystallization .

Q. How can researchers characterize the purity and structural integrity of 4-bromo-2,3-dihydro-1H-inden-5-ol?

- Methodological Answer :

- Purity : Quantified using HPLC with UV detection (λ = 254 nm) or gas chromatography (GC). Purity thresholds >98% are typical for research-grade material .

- Structural Confirmation :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., bromine at C4, hydroxyl at C5).

- X-ray Crystallography : Resolves absolute configuration and confirms bicyclic indene framework. Software like SHELXL or ORTEP-3 aids in structural refinement .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₉H₉BrO; expected m/z ≈ 212.98) .

Advanced Research Questions

Q. How do stereochemical controversies in brominated dihydroindenols impact experimental design, and what resolution strategies are effective?

- Methodological Answer : Discrepancies in stereochemical assignments (e.g., (S)- vs. (R)-configurations) arise from ambiguous NOE or XRD data. To resolve this:

- Enzymatic Resolution : Use Burkholderia cepacia lipase to separate enantiomers via kinetic resolution. This method achieves >99% enantiomeric excess (ee) for biologically active isomers .

- Chiral HPLC : Employ chiral stationary phases (e.g., amylose or cellulose derivatives) for analytical or preparative separation .

Q. What structure-activity relationships (SAR) distinguish 4-bromo-2,3-dihydro-1H-inden-5-ol from halogenated analogs?

- Methodological Answer : Comparative SAR studies reveal:

| Compound | Substituent | Biological Activity (Example) |

|---|---|---|

| 4-Bromo derivative | Br at C4 | Enhanced enzyme inhibition (IC₅₀ = 2 μM) |

| 4-Chloro derivative | Cl at C4 | Reduced binding affinity (IC₅₀ = 15 μM) |

| Non-halogenated analog | H at C4 | Minimal activity (IC₅₀ > 100 μM) |

| Bromine’s electronegativity and steric effects enhance target interactions, as shown in enzyme inhibition assays and molecular docking studies . |

Q. How can researchers address contradictions in reported reaction yields or stereochemical outcomes?

- Methodological Answer :

- Reproducibility Checks : Validate literature protocols with controlled variables (solvent purity, inert atmosphere).

- Side-Reaction Analysis : Use LC-MS to identify byproducts (e.g., dehalogenation or over-reduction products).

- Computational Modeling : DFT calculations predict reaction pathways and transition states to explain yield disparities .

Q. What advanced catalytic methods improve diastereoselective synthesis of dihydroindenol derivatives?

- Methodological Answer : Palladium-catalyzed hydration-olefin insertion cascades enable 100% atom-economical synthesis of cis-2,3-disubstituted dihydroindenones, precursors to dihydroindenols. Key steps:

- Catalyst : Pd(OAc)₂ with PPh₃ ligands.

- Conditions : Mild temperatures (40–60°C), aqueous solvents.

- Outcome : >95% yield, complete diastereoselectivity (cis:trans >99:1) .

Safety and Handling

Q. What safety protocols are critical for handling 4-bromo-2,3-dihydro-1H-inden-5-ol in laboratory settings?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.